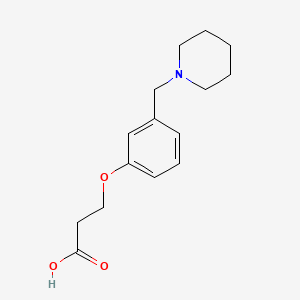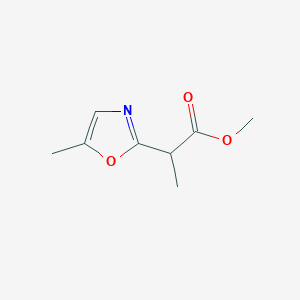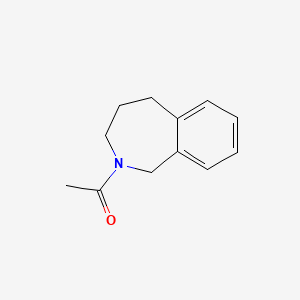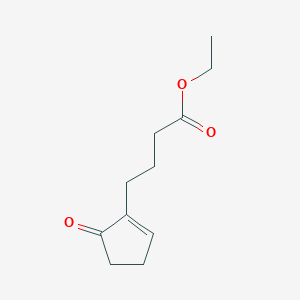
2-(3-carbethoxypropyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-carbethoxypropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H18O3 It is a derivative of cyclopentenone and is characterized by the presence of an ethyl ester group attached to a butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-carbethoxypropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Different esters, amides
Scientific Research Applications
2-(3-carbethoxypropyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-carbethoxypropyl)cyclopent-2-en-1-one can be compared with other similar compounds, such as:
Ethyl 4-(5-methylidene-4-oxocyclopent-2-en-1-yl)butanoate: Similar structure but with a methylidene group, leading to different reactivity and applications.
Ethyl 4-(5-oxocyclopent-2-en-1-yl)butanoate: Similar structure but with a different position of the double bond, affecting its chemical properties and reactivity
Properties
CAS No. |
59759-29-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 4-(5-oxocyclopenten-1-yl)butanoate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)8-4-6-9-5-3-7-10(9)12/h5H,2-4,6-8H2,1H3 |
InChI Key |
IHEKPQCDGUCGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


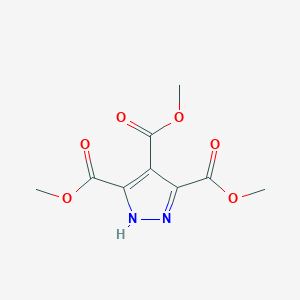
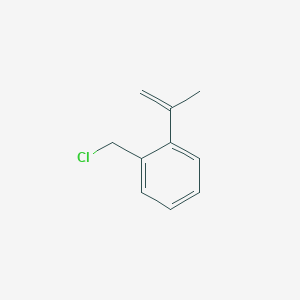
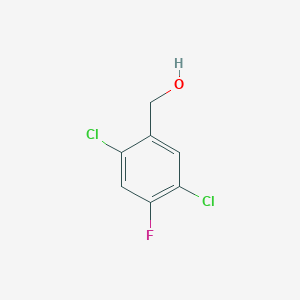

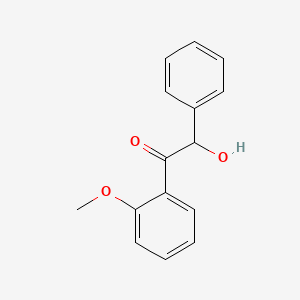
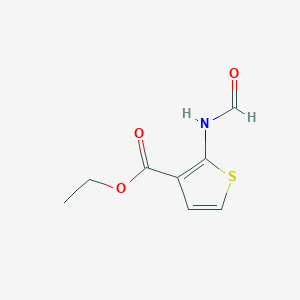
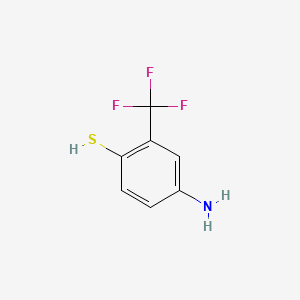
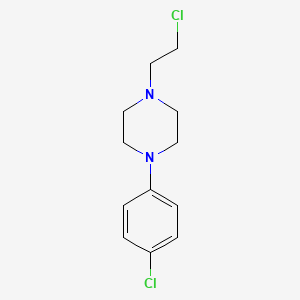
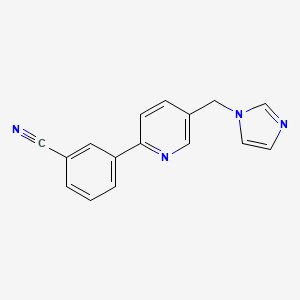
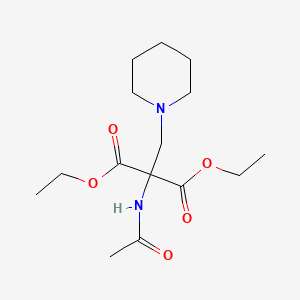
![[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-](/img/structure/B8651530.png)
